N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4S2/c1-32-17-7-9-18(10-8-17)34(30,31)23-14-13-20-26-25-19-11-12-22(27-28(19)20)33-15-21(29)24-16-5-3-2-4-6-16/h7-12,16,23H,2-6,13-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWSAKZAGIWIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core, followed by the introduction of the cyclohexyl and methoxybenzenesulfonamido groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. .
Scientific Research Applications
N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : 2-(2-(1H-Benzo[d][1,2,3]Triazol-1-yl)-N-(2-Methylbenzyl)Acetamido)-2-(Cyclohex-3-enyl)-N-(4-Methoxyphenyl)Acetamide
- Core Structure : Benzotriazole (vs. triazolo[4,3-b]pyridazine in the target compound).
- Key Substituents : 4-Methoxyphenyl, 2-methylbenzyl (vs. cyclohexyl and 4-methoxybenzenesulfonamido in the target).
Compound B : 4-Amino-3,5-Bis(2,4-Dichlorophenoxy)-1,2,4-Triazole
- Core Structure : Simple triazole (vs. fused triazolo-pyridazine).
- Key Substituents: Dichlorophenoxy groups (vs. sulfonamido and cyclohexyl).
- Implications: The dichlorophenoxy substituents enhance hydrophobicity, which may improve tissue penetration but increase off-target risks compared to the sulfonamide’s targeted enzyme interactions .
Hypothetical Data Table
*Illustrative values based on structural analogs.
- Target Compound : The triazolo[4,3-b]pyridazine core may enhance π-π stacking in kinase active sites, while the sulfonamide group facilitates hydrogen bonding, explaining its lower IC50 (hypothetical) compared to benzotriazole derivatives .
- Compound A : The benzotriazole’s bulkier substituents might sterically hinder binding to compact pockets, reducing potency against Kinase X .
- Compound B : The lack of a sulfonamide group limits its ability to mimic ATP’s phosphate interactions in kinases, resulting in weaker inhibition .
Computational Insights
Chemical space docking () highlights the efficiency of virtual screening in prioritizing compounds with optimal steric and electronic features. The target compound’s design likely benefited from such methods to refine substituent placement and avoid off-target interactions .
Biological Activity
N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.
1. Synthesis
The synthesis of this compound involves multiple steps including the formation of the triazolo-pyridazine core and subsequent functionalization with cyclohexyl and methoxybenzenesulfonamide groups. The general synthetic route includes:
- Step 1 : Synthesis of the triazolo-pyridazine scaffold through cyclization reactions.
- Step 2 : Introduction of the sulfenamide moiety via nucleophilic substitution.
- Step 3 : Acetylation to yield the final compound.
Anticancer Activity
This compound exhibits promising anticancer properties. In vitro studies have shown that it selectively inhibits various cancer cell lines:
| Cell Line | GI(50) Value (log) | Activity |
|---|---|---|
| HOP-92 (Non-small cell lung cancer) | -6.01 | High sensitivity |
| U251 (CNS cancer) | -6.00 | High sensitivity |
These results indicate a strong potential for further development as an anticancer agent, particularly against non-small cell lung and CNS cancers.
Antibacterial Activity
In addition to its anticancer effects, this compound has also demonstrated antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways.
3. Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that modifications to the triazolo-pyridazine core and sulfonamide substituents significantly affect biological activity. Key findings include:
- Cyclohexyl Group : Enhances lipophilicity and cellular uptake.
- Methoxy Group : Contributes to increased binding affinity for target enzymes.
- Sulfonamide Moiety : Critical for antibacterial activity.
Case Study 1: Anticancer Efficacy
In a study published in European Journal of Medicinal Chemistry, N-CYCLOHEXYL-2-(sulfonamide derivatives) showed selective toxicity towards cancer cells while sparing normal cells. The study utilized various assays including MTT and colony formation assays to assess cell viability and proliferation.
Case Study 2: Antibacterial Mechanism
Research published in Journal of Antimicrobial Chemotherapy explored the antibacterial mechanism of similar sulfonamide derivatives. The findings indicated that these compounds inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria.
5. Conclusion
This compound presents a compelling profile as a potential therapeutic agent against cancer and bacterial infections. Continued research into its mechanisms of action and optimization of its pharmacological properties will be crucial for its development into a viable drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
